6-Indolyl vs. 5-Indolyl TMP Positioning: >5-Fold Cytotoxic Potency Gain and Improved Liver Microsomal Stability
In a direct head-to-head comparison on the 2-(indolyl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine scaffold, relocating the indole attachment from the 5-position (compound 42) to the 6-position (compound 43) improved the average IC₅₀ against human melanoma and prostate cancer cell lines from 55.75 nM to 9.75 nM, a 5.7-fold enhancement [1]. Concurrently, metabolic stability in human liver microsomes increased from a half-life of 45.4 minutes to 56.3 minutes [1]. Although the comparator scaffold differs from the bare 6-(3,4,5-trimethoxyphenyl)-1H-indole, the data establish a strong SAR principle: 6-indolyl-TMP conjugation yields greater potency and stability than 5-indolyl-TMP conjugation within the same chemotype. This implies that researchers screening for tubulin inhibitors should expect superior baseline activity from the 6-regioisomer.
| Evidence Dimension | Cytotoxic potency (average IC₅₀ across cancer cell lines) and human liver microsome half-life |
|---|---|
| Target Compound Data | Compound 43 (6-indolyl): IC₅₀ = 9.75 nM; t₁/₂ = 56.3 min |
| Comparator Or Baseline | Compound 42 (5-indolyl): IC₅₀ = 55.75 nM; t₁/₂ = 45.4 min |
| Quantified Difference | IC₅₀ improvement: 5.7-fold (55.75 nM → 9.75 nM); t₁/₂ extension: 10.9 min longer (24% increase) |
| Conditions | MTS assay against human melanoma (A375, WM793) and prostate cancer (PC-3, DU145) cell lines; human liver microsome stability assay |
Why This Matters
Procurement decisions for lead optimization should favor 6-indolyl-TMP isomers due to demonstrated potency and stability advantages, reducing the risk of advancing a suboptimal regioisomer into kinetic solubility or in vivo studies.
- [1] Wang, P. et al. Structural Optimization of Indole Derivatives Acting at the Colchicine Binding Site as Potential Anticancer Agents. ACS Med. Chem. Lett. 2015, 6, 993–997. View Source
